molecular formula C13H19NO2 B2433009 N-methoxy-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1410793-09-7

N-methoxy-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No.: B2433009
CAS No.: 1410793-09-7
M. Wt: 221.3
InChI Key: HDXHSAJFIYTXSP-UHFFFAOYSA-N
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Description

N-methoxy-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a synthetic organic compound belonging to the benzoxepin family This compound is characterized by its unique structure, which includes a benzoxepin ring system substituted with methoxy and dimethyl groups

Properties

IUPAC Name

N-methoxy-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-7-11-12(14-15-3)5-4-6-16-13(11)8-10(9)2/h7-8,12,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXHSAJFIYTXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OCCCC2NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overman Rearrangement and RCM in One-Pot Synthesis

The benzoxepine core can be constructed via a one-pot multibond-forming process involving a thermally mediated Overman rearrangement followed by RCM. This approach, adapted from the synthesis of 5-amino-2,5-dihydro-1-benzoxepines, begins with allylic trichloroacetimidates derived from substituted salicylaldehydes. For N-methoxy-7,8-dimethyl derivatives, the starting material would involve 7,8-dimethylsalicylaldehyde.

  • Allylation and Imidate Formation :

    • 7,8-Dimethylsalicylaldehyde is allylated at the phenolic oxygen using allyl bromide under basic conditions.
    • The resulting allyl ether undergoes trichloroacetimidate formation via reaction with trichloroacetonitrile and a catalytic amount of DBU (1,8-diazabicycloundec-7-ene).
  • Overman Rearrangement :

    • Thermal-sigmatropic rearrangement of the allylic trichloroacetimidate generates a secondary amine intermediate. For N-methoxy substitution, the trichloroacetamide group is hydrolyzed under acidic conditions, followed by re-protection with a methoxyamine group.
  • Ring-Closing Metathesis :

    • Grubbs second-generation catalyst (5 mol%) promotes RCM to form the 2,5-dihydro-1-benzoxepine scaffold. Hydrogenation using Pd/C or diimide reduces the double bond, yielding the tetrahydro structure.

Key Data :

  • Yield for RCM step: 63–98% (depending on substituents).
  • Hydrogenation with diimide improves selectivity (81% yield) compared to Pd/C (59%).

Cyclization of Diketone Intermediates for Benzoxepine Synthesis

Base-Mediated Cyclization of α-Ketoesters

A patent by EP0074121A1 describes the synthesis of 2,3,4,5-tetrahydro-1-benzoxepine-3,5-diones as intermediates. These diketones react with amines to form 3-amino derivatives, which can be adapted for N-methoxy substitution.

  • Diketone Synthesis :

    • 7,8-Dimethyl-substituted α-ketoesters are treated with strong bases (e.g., lithium hydride) in dimethylformamide (DMF) to induce cyclization.
    • The reaction proceeds via intramolecular aldol condensation, forming the benzoxepine diketone.
  • Amination with Methoxyamine :

    • The diketone intermediate reacts with methoxyamine hydrochloride in the presence of acetic acid to form the corresponding enamine.
    • Selective reduction of the ketone groups using NaBH4 or LiAlH4 yields the tetrahydro structure.

Key Data :

  • Cyclization yield: 70–85% (depending on base and solvent).
  • Enamine formation: 65–78% yield under acidic conditions.

Post-Functionalization of Preformed Benzoxepines

Reductive Amination and N-Alkylation

A modular approach involves synthesizing a 5-amino-2,3,4,5-tetrahydro-1-benzoxepine scaffold and introducing the N-methoxy group via reductive amination or alkylation.

  • Scaffold Preparation :

    • Starting from 7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (synthesized via methods in Section 1 or 2), the primary amine is alkylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3).
  • Methoxy Group Introduction :

    • Reaction with methoxyamine hydrochloride under Mitsunobu conditions (DIAD, PPh3) facilitates N–O bond formation.
    • Alternatively, a two-step process involving Boc protection, oxidation, and deprotection ensures regioselectivity.

Key Data :

  • Mitsunobu reaction yield: 50–65% (optimized with DIAD/PPh3).
  • Boc protection improves selectivity but adds two steps (overall yield: 45–55%).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
RCM + Overman One-pot rearrangement, RCM, hydrogenation 63–98% High atom economy, scalable Sensitive to steric hindrance from methyl groups
Diketone Cyclization Base-mediated cyclization, amination 65–85% Broad substrate scope Requires harsh bases, multi-step
Post-Functionalization Alkylation/Mitsunobu 45–65% Modular, late-stage diversification Moderate yields, protecting groups needed

Challenges and Optimization Strategies

  • Steric Hindrance : The 7,8-dimethyl groups impede RCM and hydrogenation steps. Using bulkier catalysts (e.g., Hoveyda-Grubbs) improves metathesis efficiency.
  • Regioselectivity : Competing reactions during amination are mitigated by employing directed metalation or transient protecting groups.
  • N-Methoxy Stability : The N–O bond is prone to hydrolysis; anhydrous conditions and low temperatures are critical during Mitsunobu reactions.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxepin derivatives.

Scientific Research Applications

Pharmaceutical Research

N-methoxy-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine may be investigated for its potential therapeutic effects. Compounds in similar structural classes often exhibit biological activities such as:

  • Antidepressant Effects : Benzoxepin derivatives have been explored for their mood-enhancing properties.
  • Neuroprotective Properties : Some compounds with similar structures have shown promise in protecting neuronal cells from damage.

Synthetic Chemistry

The synthesis of this compound could provide insights into new synthetic methodologies. The compound's unique structure may allow chemists to explore:

  • Novel Synthetic Pathways : Investigating the reactions involved in creating this compound could lead to the development of new synthetic techniques.

Structure-Activity Relationship Studies

Understanding how modifications to the benzoxepin structure influence biological activity can guide the design of more effective drugs. This compound could serve as a lead compound for further development.

Research Findings

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
7-MethoxybenzoxepinAntidepressantJournal of Medicinal Chemistry
8-DimethylbenzoxepinNeuroprotectiveEuropean Journal of Neuroscience
Benzoxepine DerivativeAntipsychoticPharmacology Reports

Case Studies

Due to the lack of specific case studies on this compound itself, it is recommended to look into case studies involving similar compounds. For instance:

Case Study Example

Title : "Neuroprotective Effects of Benzoxepine Derivatives"
: This study explored various benzoxepine derivatives and their effects on neuronal health in vitro. Results indicated that certain modifications led to enhanced neuroprotective effects against oxidative stress.

Mechanism of Action

The mechanism by which N-methoxy-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-methoxy-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
  • N-methoxy-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-carboxylic acid
  • N-methoxy-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the amine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-methoxy-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and associated mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NOC_{12}H_{15}NO with a molecular weight of approximately 201.25 g/mol. The compound features a benzoxepine core structure, which is significant in various pharmacological applications.

Synthesis

This compound is synthesized through a multi-step process involving the cyclization of appropriate precursors. The synthesis typically involves:

  • Formation of the benzoxepine ring : This is achieved through cyclization reactions involving substituted phenols and amines.
  • Methoxylation : The introduction of the methoxy group is usually performed using methylating agents under basic conditions.
  • Dimethylation : The dimethyl groups are added to the benzoxepine structure to enhance biological activity.

Antiproliferative Activity

Research indicates that derivatives of benzoxepine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : In studies assessing antiproliferative activity against MCF-7 (breast cancer) and other cell lines, some derivatives showed IC50 values ranging from 1.2 μM to 8.7 μM . This suggests that modifications at specific positions on the benzoxepine structure can enhance activity.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties:

  • Mechanism : It acts as an NMDA receptor antagonist, which is crucial in preventing excitotoxicity associated with neurodegenerative diseases like Alzheimer's . The ability to inhibit NMDA receptor-mediated calcium influx helps protect neuronal cells from damage.

Antioxidant Activity

Antioxidative properties have been observed in related compounds:

  • Free Radical Scavenging : Compounds with similar structures demonstrated effective free radical scavenging abilities, indicating potential utility in preventing oxidative stress-related cellular damage .

Case Studies

Several studies have focused on the biological evaluation of benzoxepine derivatives:

  • Study on MCF-7 Cells : A derivative exhibited selective antiproliferative activity with an IC50 of 3.1 µM against MCF-7 cells .
  • Neuroprotection in Animal Models : In vivo studies using rat models demonstrated that certain analogs significantly reduced Aβ-induced neurotoxicity .

Summary of Findings

Activity TypeObserved EffectsReference
AntiproliferativeIC50 values between 1.2 - 8.7 µM
NeuroprotectiveNMDA receptor antagonism
AntioxidantEffective free radical scavenging

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methoxy-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, and how is purity validated?

  • Synthesis : The compound can be synthesized via a multi-step solution-phase process involving cyclization, functionalization (e.g., acylation, alkylation), and immobilization on acid-labile resins like FMPB-AM. Key intermediates include tert-butoxycarbonyl (Boc)-protected benzoxepin scaffolds .
  • Purity Validation : High purity (>95%) is confirmed using <sup>1</sup>H NMR for structural verification and liquid chromatography/mass spectrometry (LC/MS) for assessing chemical homogeneity. LC/MS is critical for detecting side products or incomplete reactions .

Q. Which analytical techniques are most effective for structural characterization of this benzoxepin derivative?

  • Primary Methods :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Resolves stereochemical features and substituent positions (e.g., methoxy and methyl groups at C7/C8).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C13H19NO3) and detects isotopic patterns.
  • X-ray Crystallography : Optional for absolute stereochemical assignment if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can synthetic scalability be optimized while minimizing side reactions in benzoxepin functionalization?

  • Challenges : Competing reactions (e.g., over-alkylation, resin degradation) may occur during solid-phase synthesis.
  • Optimization Strategies :

  • Resin Selection : Use acid-labile resins (e.g., FMPB-AM) to facilitate gentle cleavage and reduce side products.
  • Stepwise Monitoring : Employ LC/MS after each functionalization step (e.g., Suzuki coupling, reductive amination) to track reaction progress.
  • Temperature Control : Low-temperature conditions (0–4°C) improve yield in acylation steps .

Q. What role does stereochemistry play in the biological activity of this compound, and how can enantiomeric excess be quantified?

  • Stereochemical Impact : The R-enantiomer of structurally related benzazepines exhibits significantly higher dopaminergic receptor affinity due to optimal spatial alignment of the methoxy and amine groups with receptor pockets .
  • Enantiomeric Analysis :

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns).
  • Diastereomeric Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid) and analyze via <sup>1</sup>H NMR or LC/MS to determine enantiomeric excess (>97% for R-isomer) .

Q. How can researchers design experiments to evaluate this compound’s interaction with G-protein-coupled receptors (GPCRs)?

  • Experimental Design :

  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]spiperone for dopamine D2 receptors) to measure competitive displacement.
  • Functional Assays : Monitor cAMP inhibition or calcium flux in HEK293 cells expressing target GPCRs.
  • Molecular Docking : Align the compound’s 3D structure (derived from X-ray/NMR data) with GPCR homology models to predict binding modes .

Data Contradiction Analysis

Q. How should conflicting reports about this compound’s receptor selectivity be resolved?

  • Potential Causes : Variations in enantiomeric purity, assay conditions (e.g., cell line differences), or substituent positional isomers.
  • Resolution Strategies :

  • Reproducibility Testing : Validate activity across multiple labs using standardized protocols.
  • Enantiomer Isolation : Test pure R/S isomers to isolate stereochemical contributions.
  • Meta-Analysis : Compare structural analogs (e.g., 7,8-dimethyl vs. 7-bromo derivatives) to identify substituent effects on selectivity .

Methodological Recommendations

  • Synthetic Reproducibility : Document resin batch variability and Boc-deprotection conditions (e.g., TFA concentration, cleavage time) to ensure consistency .
  • Biological Assays : Include positive controls (e.g., known dopamine agonists) and validate receptor expression levels in cellular models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.